

# 2'-azido guanosine ribose conformation C3'-endo

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## Compound Focus: 2'-Azido guanosine

CAS No.: 60921-30-4

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## Structural Data and Ribose Conformation

Experimental data from multiple techniques confirms the conformational preference of 2'-azido modified guanosine. The table below summarizes the key structural findings:

Feature	Conformation/Property	Experimental Method	Significance
Ribose Pucker	C3'-endo	X-ray Crystallography [1] [2]	Maintains canonical A-form RNA structure.
Glycosidic Bond	anti	X-ray Crystallography [1]	Preserves standard base pairing geometry.
Minor Groove	Distinct, water-bridged hydrogen-bonding patterns	X-ray Crystallography [1]	Introduces unique hydration and interaction potential.
Duplex Stability	Slight decrease	UV Melting Analysis [1]	Minimal disruption to overall RNA stability.

Feature	Conformation/Property	Experimental Method	Significance
<b>Backbone Configuration</b>	C2'-endo-like conformation is favored by <i>syn</i> nucleobases (a related context) [3]	Statistical Analysis of RNA Structures	Highlights interplay between sugar pucker and base orientation.

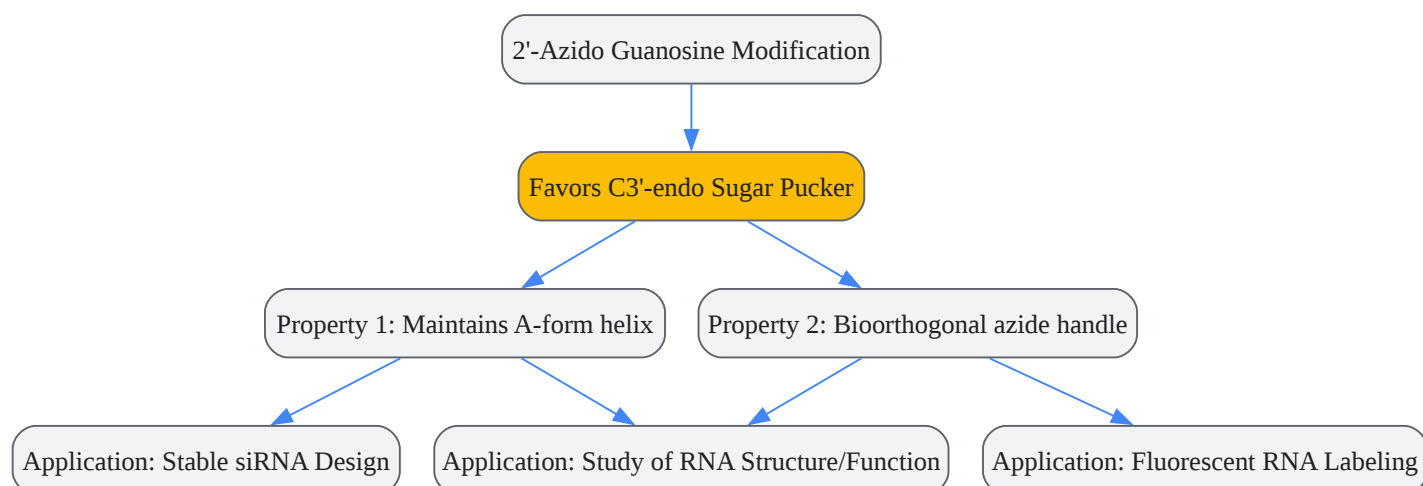
## Experimental Evidence and Protocols

The C3'-endo conformation is not merely a predicted preference but is backed by robust experimental evidence.

- **X-ray Crystallography:** This provides the most direct visual proof. The crystal structure of a 27-nucleotide RNA model system containing 2'-azido adenosine (**PDB ID: 3S8U**) reveals that the 2'-azido group seamlessly integrates into the A-form helix, with the ribose locked in the C3'-endo conformation [2]. This specific structure was determined at a high resolution of **1.20 Å**, allowing for precise atomic-level analysis [2]. The study found that the 2'-azido modification is accommodated within the double helix with minimal distortion and introduces unique, water-bridged hydrogen-bonding patterns in the minor groove [1].
- **Supplementary Biophysical Analysis:**
  - **UV Melting Profile Analysis:** Shows that RNA duplexes containing **2'-azido guanosine** experience only a slight decrease in thermal stability, indicating that the modification and its associated C3'-endo pucker do not significantly disrupt base pairing or helical integrity [1].
  - **Circular Dichroism (CD) Spectroscopy:** CD spectra confirm that the global A-form helix structure is maintained in 2'-azido modified RNA [1].
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Used to characterize the structure and conformation of 2'-azido nucleoside-containing RNA [1].

## Applications in RNA Biology and Therapeutics

The stable C3'-endo conformation and bioorthogonal azido handle enable diverse applications for **2'-azido guanosine**.



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- **Stable and Tunable siRNAs:** 2'-azido modifications are remarkably well-tolerated in the guide strand of siRNAs, even at the cleavage site [1]. They can be combined with other modifications like **2'-fluoro** or **2'-O-methyl** to fine-tune properties such as **nuclease resistance** and target affinity [1].
- **Bioorthogonal Labeling:** The azido group serves as a chemical handle for **Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" chemistry)** [4] [1]. This allows for specific, post-synthetic attachment of fluorescent dyes, affinity tags, or other functional molecules to the RNA, enabling tracking and pull-down assays [4] [1].
- **Fundamental RNA Research:** Its minimal structural perturbation makes **2'-azido guanosine** an excellent probe for investigating RNA structure, folding, and protein-RNA interactions [1].

## Synthetic Methodology

Incorporating **2'-azido guanosine** into RNA oligonucleotides is challenging because traditional phosphoramidite chemistry involves reactive P(III) species that are incompatible with azides [5]. The primary robust method involves:

- **Manual Phosphotriester (P(V)) Coupling:** A single coupling cycle using a 2'-azido-dG phosphotriester building block is performed manually during solid-phase synthesis [5].
- **Alternative Strategy:** A more recent approach involves synthesizing the oligonucleotide with a **2'-amino guanosine** building block (which is stable to synthesis), followed by a post-synthetic

**diazotransfer reaction** to convert the 2'-NH<sub>2</sub> group to a 2'-N<sub>3</sub> group using reagents like fluorosulfonyl azide (FSO<sub>2</sub>N<sub>3</sub>) [5].

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